molecular formula C17H26N2O5 B4001529 N'-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid

N'-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4001529
M. Wt: 338.4 g/mol
InChI Key: SSSAKKWDZAJYGO-UHFFFAOYSA-N
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Description

N’-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features a combination of aromatic and aliphatic structures

Scientific Research Applications

N’-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methyl-2-prop-2-enylphenol with 3-chloropropylamine under basic conditions to form the intermediate product. This intermediate is then reacted with ethane-1,2-diamine to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism by which N’-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[3-(4-methylphenoxy)propyl]ethane-1,2-diamine
  • N’-[3-(4-prop-2-enylphenoxy)propyl]ethane-1,2-diamine
  • N’-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propane-1,2-diamine

Uniqueness

N’-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine is unique due to the presence of both the 4-methyl-2-prop-2-enylphenoxy group and the ethane-1,2-diamine moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

N'-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.C2H2O4/c1-3-5-14-12-13(2)6-7-15(14)18-11-4-9-17-10-8-16;3-1(4)2(5)6/h3,6-7,12,17H,1,4-5,8-11,16H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSAKKWDZAJYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCNCCN)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 2
N'-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 3
N'-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
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N'-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
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N'-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N'-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid

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